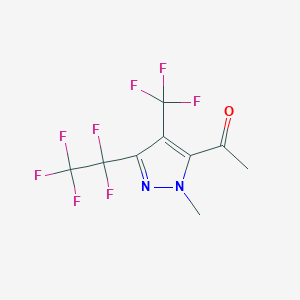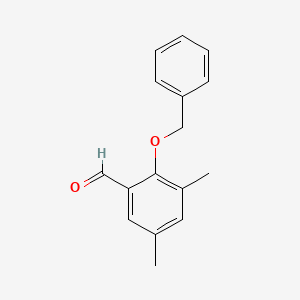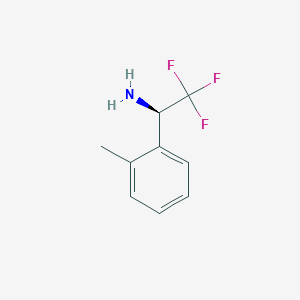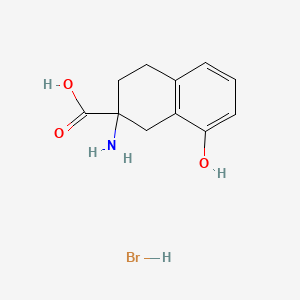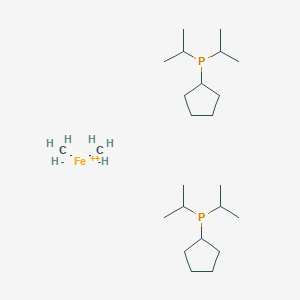
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is a complex organometallic compound that features a central iron atom coordinated with a carbanide ligand and a cyclopentyl-di(propan-2-yl)phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) typically involves the reaction of iron(II) salts with cyclopentyl-di(propan-2-yl)phosphane ligands in the presence of a carbanide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in stainless steel reactors equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron-carbon bonds.
Substitution: Ligand exchange reactions can occur, where the cyclopentyl-di(propan-2-yl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species or iron-carbon bonds.
Aplicaciones Científicas De Investigación
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential role in biological systems and as a model for iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center acts as a catalytic site, while the ligands modulate the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Cyclopentyl-di(propan-2-yl)phosphane complexes with other transition metals
Uniqueness
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is unique due to its specific ligand environment and the presence of both carbanide and phosphane ligands. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The iron center also provides unique catalytic properties that are not observed with other transition metals.
Propiedades
Fórmula molecular |
C24H52FeP2 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C11H23P.2CH3.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;/h2*9-11H,5-8H2,1-4H3;2*1H3;/q;;2*-1;+2 |
Clave InChI |
UPZNKXTZCJAXQS-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
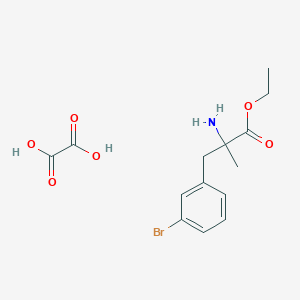
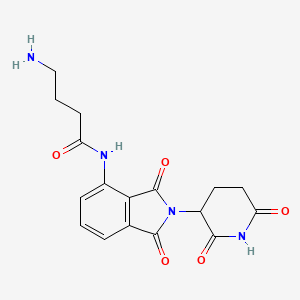
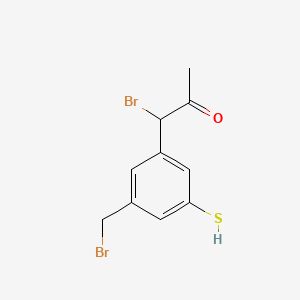
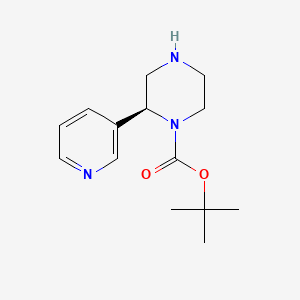

![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
